3-Hydroxy-2-(methylthio)benzoic acid
Description
3-Hydroxy-2-(methylthio)benzoic acid (C₈H₈O₃S, MW 184.21) is a benzoic acid derivative featuring a hydroxyl (-OH) group at position 3 and a methylthio (-SMe) group at position 2. This unique substitution pattern influences its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-hydroxy-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) |
InChI Key |
UVALVXDZQVRBHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the properties of benzoic acid derivatives. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Electronic Effects : The methylthio (-SMe) group is mildly electron-withdrawing, which may lower the pKa of the hydroxyl group compared to 3-hydroxybenzoic acid, enhancing acidity .
- Steric and Synthetic Challenges : Substituents at position 2 (e.g., -SMe or -Me) may hinder reactions due to steric effects. For example, 3-ethoxybenzoic acid (position 3 substituent) shows a low synthesis yield (5%) compared to 3-(methylthio)benzoic acid (31%), possibly due to steric or electronic factors .
Physicochemical Properties
- Stability : Sulfur-containing compounds (e.g., thioamides in ) may exhibit greater stability under acidic conditions compared to esters or ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
